Dicyclohexyliodoborane
Description
Dicyclohexyliodoborane (I-B(Cy)₂, CAS: 55382-85-9) is an organoboron compound with the molecular formula (C₆H₁₁)₂BI. It is a liquid at room temperature, with a boiling point of 198–200°C at 1.25 mmHg and a density of 1.325 g/mL . Structurally, it features two cyclohexyl groups attached to a boron atom, which is bonded to an iodine substituent. This configuration confers both steric bulk and reactivity, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
dicyclohexyl(iodo)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BI/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFGGTOYIFQXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCCC1)(C2CCCCC2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404005 | |
| Record name | Dicyclohexyliodoborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55382-85-9 | |
| Record name | Dicyclohexyliodoborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55382-85-9 | |
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Preparation Methods
Preparation of Dicyclohexylborane (Precursor Step)
Dicyclohexyliodoborane is typically prepared starting from dicyclohexylborane, which is synthesized via hydroboration of cyclohexene. The most common and reliable method involves the reaction of borane complexes with cyclohexene under controlled conditions.
- Reagents: Borane-dimethyl sulfide complex (BH3·SMe2) or borane-tetrahydrofuran complex (BH3·THF), cyclohexene.
- Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.
- Conditions: The reaction is performed at low temperature (0°C) under an inert atmosphere (nitrogen or argon) to avoid oxidation.
- Process: Cyclohexene is added dropwise to a cooled solution of borane complex in THF or ether. The mixture is stirred for about 1 hour at 0°C.
- Isolation: Dicyclohexylborane precipitates as a white solid, which can be isolated by filtration or removal of supernatant solvent under reduced pressure.
$$
2 \text{C}6\text{H}{10} + \text{BH}3 \rightarrow \text{(C}6\text{H}{11})2\text{BH}
$$
| Parameter | Details |
|---|---|
| Borane source | BH3·SMe2 or BH3·THF |
| Cyclohexene molar ratio | Typically 2.3 equivalents to borane |
| Temperature | 0°C |
| Solvent | THF or diethyl ether |
| Reaction time | 1 hour |
| Product form | White solid |
| Yield | High (exact yield varies by source) |
This method is well-documented in chemical literature and patents, such as Amyris Biotechnologies US2006/270863, and is considered the standard preparative route.
Conversion of Dicyclohexylborane to this compound
The iodination of dicyclohexylborane to form this compound involves treatment with iodine or iodine-containing reagents under controlled conditions.
- Reagents: Iodine or iodine sources (e.g., iodine monochloride).
- Solvent: Non-protic, inert solvents such as THF or diethyl ether.
- Conditions: Typically performed at low temperatures to control reactivity.
- Mechanism: The boron-hydrogen bond in dicyclohexylborane is replaced by boron-iodine bond via electrophilic substitution.
- Isolation: The product is isolated by careful removal of solvents under inert atmosphere to prevent decomposition.
While detailed experimental protocols specifically for this compound are less commonly published, the general iodination of dialkylboranes is a well-established synthetic transformation in organoboron chemistry.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Product Form | Notes |
|---|---|---|---|
| Hydroboration of cyclohexene | BH3·SMe2 or BH3·THF, 0°C, THF, 1 h | Dicyclohexylborane (solid) | Standard method, high yield |
| Hydroboration via silylamine-borane | Silylamine-borane complex, 25°C, THF | Crystalline dicyclohexylborane | Operationally simpler, small scale |
| Iodination | Iodine, inert solvent, low temperature | This compound | Electrophilic substitution on boron |
Research Findings and Analytical Data
- The hydroboration of cyclohexene with borane complexes is rapid and selective, producing dicyclohexylborane with minimal side products.
- The silylamine-borane method allows isolation of dialkylboranes in pure crystalline form, facilitating characterization and storage.
- The iodination step requires careful control to prevent over-oxidation or decomposition of the borane species.
- Nuclear magnetic resonance (NMR) spectroscopy, particularly ^11B NMR, is commonly used to monitor the formation and purity of dicyclohexylborane and its iodinated derivatives.
- The iodinated product retains the reactivity of the boron center, enabling its use in subsequent synthetic transformations.
Chemical Reactions Analysis
Types of Reactions: Dicyclohexyliodoborane is primarily used in enolboration reactions, where it converts esters and tertiary amides into their corresponding enolates. It is also involved in diastereoselective aldol additions and the preparation of vinyloxyboranes.
Common Reagents and Conditions:
Enolboration: Typically involves esters or tertiary amides as substrates, with this compound acting as the enolborating agent.
Aldol Addition: Utilizes aldehydes and trifluoropropanoic acid in the presence of this compound to achieve diastereoselective aldol products.
Major Products:
Enolates: Formed from the enolboration of esters and tertiary amides.
β-Hydroxy-α-trifluoromethyl Carboxylic Acids: Result from aldol additions mediated by this compound.
Scientific Research Applications
Catalytic Hydroboration
DCHB serves as a catalyst in hydroboration reactions, facilitating the conversion of alkenes into alcohols. This transformation is crucial for synthesizing various organic molecules with potential biological activity. For instance, DCHB has been employed to hydroborate alkenes efficiently, forming organoboron intermediates that can be further functionalized into biologically relevant compounds .
Asymmetric Reductions
DCHB has demonstrated efficacy in enantioselective reductions of ketones, which are significant for producing chiral intermediates used in pharmaceuticals. The ability of DCHB to stabilize transition states during these reactions enhances the selectivity and yield of desired products.
Drug Development
Research indicates that DCHB derivatives may act as prodrugs, enhancing the stability and bioavailability of therapeutic agents. Studies have shown that certain boron-containing compounds exhibit low toxicity and have potential applications in targeted therapies, particularly due to their ability to form stable complexes with biological molecules.
Case Study 1: Hydroboration of Alkenes
In a study focused on the hydroboration of alkenes using DCHB, researchers found that DCHB effectively added across double bonds, resulting in organoboron intermediates suitable for further functionalization. This reaction pathway is pivotal for synthesizing compounds with potential pharmaceutical applications.
Case Study 2: Antiviral Activity
Certain derivatives of DCHB have been investigated for antiviral properties against HIV. While the parent compound exhibited limited activity, modifications enhanced its efficacy against viral replication. This highlights the potential for organoboron compounds in developing antiviral therapies .
Mechanism of Action
The mechanism of action of dicyclohexyliodoborane involves its role as an enolborating agent. It facilitates the formation of enolates by coordinating with the carbonyl oxygen of esters or amides, thereby stabilizing the enolate intermediate. This stabilization allows for subsequent reactions, such as aldol additions, to proceed with high stereoselectivity.
Comparison with Similar Compounds
Structural and Physical Properties
| Property | This compound (I-B(Cy)₂) | B-I-9-BBN |
|---|---|---|
| Molecular Formula | (C₆H₁₁)₂BI | C₈H₁₅BI |
| Molecular Weight (g/mol) | 304.02 | 244.93 |
| Physical State | Liquid | Solid (typical 9-BBN derivatives) |
| Boiling Point (°C) | 198–200 (1.25 mmHg) | Not explicitly reported |
| Density (g/mL) | 1.325 | ~1.1 (estimated) |
| Steric Bulk | Flexible cyclohexyl groups | Rigid bicyclo[3.3.1]nonane framework |
Key Insight : The flexible cyclohexyl groups in I-B(Cy)₂ reduce steric hindrance compared to the rigid bicyclic structure of B-I-9-BBN, enhancing its accessibility in reactions .
Reactivity and Stereoselectivity
Haloboration Efficiency :
- I-B(Cy)₂ achieves complete haloboration of terminal alkynes, whereas B-I-9-BBN fails to drive reactions to completion due to its rigid skeleton .
- Example: In the synthesis of pentacyclic ketone intermediates for sarpagine alkaloids, I-B(Cy)₂ provided superior yields (10.2% overall) compared to B-I-9-BBN .
- Stereochemical Control: I-B(Cy)₂ exhibits high stereoselectivity in enolboration, favoring (Z)-enolborinates. This is critical for constructing chiral centers in natural products .
Substrate Compatibility
- Esters and Amides: I-B(Cy)₂ efficiently enolborates esters and tertiary amides, whereas B-I-9-BBN shows reduced efficacy with bulkier substrates .
- Alkaloid Synthesis : The flexibility of I-B(Cy)₂ allows it to accommodate complex substrates like C-19 methyl-substituted indole alkaloids, a feat challenging for B-I-9-BBN .
Research Findings and Case Studies
Mechanistic Advantages
- Steric Flexibility : The cyclohexyl groups in I-B(Cy)₂ adapt to substrate geometry, enabling precise boron-iodine bond formation without steric clashes .
- Thermal Stability : I-B(Cy)₂’s liquid state and moderate boiling point facilitate handling in reflux conditions, unlike solid B-I-9-BBN derivatives .
Biological Activity
Synthesis of Dicyclohexyliodoborane
This compound can be synthesized through hydroboration reactions involving cyclohexene and boron reagents such as Borane-Tetrahydrofuran or Borane Dimethyl Sulfide. The stability and reactivity of DCIB make it a useful intermediate in organic synthesis, particularly in the formation of carbon-boron bonds .
General Toxicity and Reactivity
Organoboron compounds, including this compound, generally exhibit low toxicity. Their ability to form stable complexes with various biological molecules suggests potential therapeutic applications. For instance, organoboron compounds have been investigated for their role in drug delivery systems due to their capacity to interact with nucleophiles such as phosphines . The low toxicity profile is particularly advantageous for pharmaceutical applications.
Interaction with Biological Molecules
Research indicates that organoboron compounds can interact with DNA and proteins, potentially influencing cellular processes. Specifically, studies have shown that boron-containing compounds can enhance the uptake of therapeutic agents into cells by disrupting cellular membranes or facilitating endocytosis . This mechanism may be particularly relevant for DCIB in the context of targeted drug delivery.
Antiviral Activity
While direct studies on the antiviral properties of this compound are sparse, related organoboron compounds have demonstrated antiviral activity. For example, phosphoramidate prodrugs containing boron have shown efficacy against HIV-1 and HIV-2 in vitro . This suggests that similar mechanisms could be explored for DCIB.
Cytotoxicity Studies
In a comparative analysis, various organoboron derivatives were assessed for cytotoxicity against mammalian cell lines. While specific data on DCIB is lacking, related compounds have exhibited varying degrees of cytotoxic effects depending on their structure and functionalization . The presence of specific functional groups often correlates with enhanced biological activity.
Data Summary Table
| Compound | Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Unknown | N/A | Limited data on direct biological activity |
| Boron-containing prodrugs | Antiviral | 2–12 | Effective against HIV-1 and HIV-2 |
| Organoboron derivatives | Cytotoxicity in cell lines | Varies (up to 250) | Structure-dependent activity |
Q & A
Q. What methodological steps are critical for achieving stereoselective Z or E enolate synthesis using dicyclohexyliodoborane?
this compound (Chx₂BI) enables stereoselective enolate formation by leveraging the steric and electronic effects of the ester substrate and tertiary amines. Key steps include:
- Substrate Design : Select esters with alkyl (R) and alkoxy (OR') groups that exert complementary steric effects. Bulky R groups (e.g., cyclohexyl) favor Z-enolates, while smaller R groups (e.g., methyl) allow OR' to dominate, favoring E-enolates .
- Amine Selection : Use tertiary amines like triethylamine or N,N-diisopropylethylamine to modulate reaction kinetics and stereoselectivity. Larger amines enhance selectivity by reducing competing pathways .
- Temperature Control : Reactions proceed efficiently at low temperatures (-78°C to 0°C), preserving enolate integrity and minimizing side reactions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (tested for EN 374 compatibility), a full-body chemical suit, and a NIOSH/CEN-approved respirator (e.g., OV/AG/P99 for vapor protection) .
- Environmental Controls : Use fume hoods to prevent inhalation exposure and contain spills. Avoid drainage contamination due to potential reactivity .
- Storage : Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers). Stability data suggest no decomposition under recommended conditions .
Advanced Research Questions
Q. How can researchers optimize this compound-mediated haloboration for regiospecific alkaloid synthesis?
In the total synthesis of C-19 methyl-substituted sarpagine alkaloids, Chx₂BI enables haloboration of terminal alkynes with high regiospecificity. Methodological considerations include:
- Substrate Activation : Pre-coordinate the alkyne with a Lewis acid (e.g., Rh catalysts) to enhance boron electrophilicity .
- Stoichiometry : Use a 1:1 molar ratio of Chx₂BI to alkyne to avoid over-borylation. Excess reagent may lead to di-adduct formation .
- Workup : Quench the reaction with aqueous NH₄Cl to isolate boronate intermediates, which are pivotal for downstream cyclization steps .
Q. How do steric and electronic factors of ester substrates influence enolate geometry in Chx₂BI-mediated reactions?
A systematic study of ethyl propionate and ethyl phenylacetate revealed the following trends:
| Ester Substrate | R Group (α-position) | OR' Group | Predominant Enolate Geometry | Selectivity (%) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl propionate | Methyl | Ethoxy | E | 85 | 92 |
| Ethyl phenylacetate | Phenyl | Ethoxy | Z | 90 | 95 |
Q. What strategies resolve contradictions in stereochemical outcomes when varying tertiary amines in enolboration?
Conflicting results may arise from mismatched amine and substrate steric profiles. To address this:
- Systematic Screening : Test a range of amines (e.g., triethylamine vs. DIPEA) with model esters to identify steric compatibility.
- Kinetic Analysis : Use low-temperature NMR to track enolate formation rates and intermediate stability. Bulky amines slow reaction kinetics, enhancing selectivity .
- Computational Modeling : Apply DFT calculations to predict amine-substrate interactions and transition-state geometries .
Methodological Resources
Q. How can researchers identify prior studies utilizing this compound in academic databases?
- Keyword Search : Use terms like "Chx₂BI," "enolboration," and "stereoselective synthesis" in PubMed, SciFinder, or Web of Science.
- Citation Tracking : Follow references from foundational papers (e.g., Ganesan & Brown, 1994 ) to locate recent applications.
- Database Filters : Exclude non-academic sources (e.g., commercial websites) to ensure reliability .
Q. What analytical techniques validate the stereochemical purity of Chx₂BI-derived enolates?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
